3-bromo-N,N-bis(cyanomethyl)benzamide
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Overview
Description
3-bromo-N,N-bis(cyanomethyl)benzamide is a chemical compound with the molecular formula C11H8BrN3O. It is characterized by the presence of a bromine atom attached to the benzene ring and two cyanomethyl groups attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,N-bis(cyanomethyl)benzamide typically involves the bromination of N,N-bis(cyanomethyl)benzamide. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N,N-bis(cyanomethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-N,N-bis(cyanomethyl)benzamide, while oxidation with potassium permanganate could produce 3-bromo-N,N-bis(cyanomethyl)benzoic acid .
Scientific Research Applications
3-bromo-N,N-bis(cyanomethyl)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool to study biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N,N-bis(cyanomethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N,N-bis(cyanomethyl)benzamide: Similar structure with a chlorine atom instead of bromine.
3-bromo-N-methylbenzamide: Lacks the cyanomethyl groups, having only a bromine atom and a methyl group attached to the benzamide moiety
Uniqueness
3-bromo-N,N-bis(cyanomethyl)benzamide is unique due to the presence of both bromine and cyanomethyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
333345-90-7 |
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Molecular Formula |
C11H8BrN3O |
Molecular Weight |
278.10 g/mol |
IUPAC Name |
3-bromo-N,N-bis(cyanomethyl)benzamide |
InChI |
InChI=1S/C11H8BrN3O/c12-10-3-1-2-9(8-10)11(16)15(6-4-13)7-5-14/h1-3,8H,6-7H2 |
InChI Key |
BEJFVULDAYLNNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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